molecular formula C12H16N4O3S B12493120 N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide

N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide

Cat. No.: B12493120
M. Wt: 296.35 g/mol
InChI Key: BDTIMXIXKSMPSC-UHFFFAOYSA-N
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Description

N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is a complex organic compound featuring a pyrrolidine ring, a diazenyl group, and a benzenesulfonyl moiety

Properties

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

N-[4-(pyrrolidin-1-yldiazenyl)phenyl]sulfonylacetamide

InChI

InChI=1S/C12H16N4O3S/c1-10(17)14-20(18,19)12-6-4-11(5-7-12)13-15-16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,14,17)

InChI Key

BDTIMXIXKSMPSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine and subsequent diazotization. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. The process may also involve temperature control to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamides or sulfonates.

Scientific Research Applications

N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the aromatic ring structure.

    Pyrrolidine-2-one derivatives: These compounds contain a pyrrolidine ring but differ in the functional groups attached to the ring.

Uniqueness

N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is unique due to its combination of a pyrrolidine ring, a diazenyl group, and a benzenesulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

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